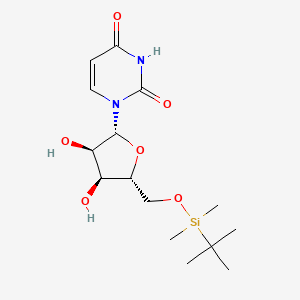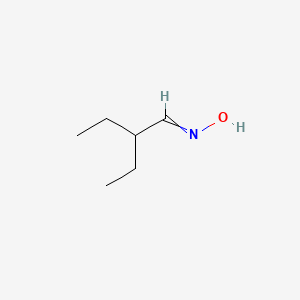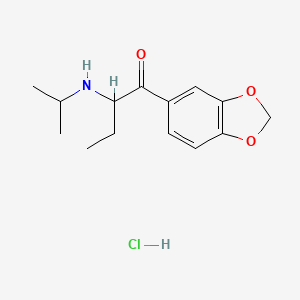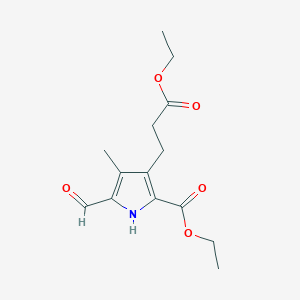
Atiprosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Atiprosine is a chemical compound with the molecular formula C20H29N3 It is known for its complex structure, which includes a pyrazino[2’,3’:3,4]pyrido[1,2-a]indole core
準備方法
Synthetic Routes and Reaction Conditions
Atiprosine can be synthesized through a multi-step reaction process. The synthesis typically involves the following steps:
Initial Reaction: The starting material, 3-methylindole, undergoes a reaction with potassium carbonate (K2CO3) in N,N-dimethylacetamide for 48 hours under heating conditions.
Cyclization: The intermediate product is then treated with polyphosphoric acid at 90°C for 1 hour to induce cyclization.
Bromination: The resulting compound is brominated using trimethylphenylammonium tribromide in dichloromethane at ambient temperature for 24 hours.
Reduction: The brominated compound is reduced using sodium borohydride in a mixture of dioxane, methanol, and water at ambient temperature for 12 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.
化学反応の分析
Types of Reactions
Atiprosine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride.
Substitution: Substitution reactions can occur at specific positions on the pyrazino[2’,3’:3,4]pyrido[1,2-a]indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reagents like bromine and chlorinating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield fully reduced compounds.
科学的研究の応用
Atiprosine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Atiprosine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interact with neurotransmitter receptors and signaling pathways.
類似化合物との比較
Similar Compounds
Atropine: A muscarinic antagonist used in medicine.
Bupropion: A norepinephrine/dopamine-reuptake inhibitor used as an antidepressant.
Comparison
Atiprosine is unique due to its specific structural features and potential applications. Unlike Atropine, which primarily acts on muscarinic receptors, this compound may have a broader range of molecular targets. Compared to Bupropion, this compound’s mechanism of action and potential therapeutic applications are distinct, making it a compound of interest for further research.
特性
分子式 |
C20H29N3 |
|---|---|
分子量 |
311.5 g/mol |
IUPAC名 |
3-ethyl-17-methyl-6-propan-2-yl-3,6,10-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),11,13,15-tetraene |
InChI |
InChI=1S/C20H29N3/c1-5-21-12-13-22(14(2)3)18-10-11-23-17-9-7-6-8-16(17)15(4)19(23)20(18)21/h6-9,14,18,20H,5,10-13H2,1-4H3 |
InChIキー |
WXNVFYIBELASJW-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(C2C1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione](/img/structure/B14080570.png)



![9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-8-bromo-6-phenylmethoxypurin-2-amine](/img/structure/B14080597.png)


